Product packaging for L-TYROSINE-UL-14C(Cat. No.:CAS No. 18875-48-4)

L-TYROSINE-UL-14C

Cat. No.: B1144299
CAS No.: 18875-48-4
M. Wt: 199.35
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Description

Significance of ¹⁴C Tracers in Metabolic Pathway Elucidation and Mechanistic Studies

Carbon-14 (B1195169) (¹⁴C) is a radioactive isotope of carbon that has become an indispensable tracer in biochemical and biological research. wikipedia.org Its utility stems from the fact that carbon is a fundamental component of all organic molecules. By replacing a stable carbon atom with a ¹⁴C atom, a molecule becomes "labeled" without significantly altering its chemical properties. wikipedia.org This allows researchers to track the labeled molecule through intricate metabolic pathways. openmedscience.comopenmedscience.com

The long half-life of ¹⁴C, approximately 5,730 years, is advantageous for studies that span a considerable duration, as there is no need to correct for radioactive decay during the experiment. openmedscience.commoravek.com Furthermore, the low-energy beta particles emitted by ¹⁴C are relatively easy to detect and quantify, providing precise data on the concentration and location of the labeled compound and its metabolites. openmedscience.comopenmedscience.com This high sensitivity enables the tracking of compounds even at very low concentrations. openmedscience.com

The application of ¹⁴C-labeled compounds has been instrumental in mapping out numerous metabolic routes, including the fate of drugs within an organism—a field of study known as Absorption, Distribution, Metabolism, and Excretion (ADME). openmedscience.comopenmedscience.com These studies are crucial for assessing the therapeutic efficacy and potential toxicity of new pharmaceutical agents. openmedscience.com By using ¹⁴C-labeled active pharmaceutical ingredients (APIs), researchers can identify metabolic pathways and any potentially harmful byproducts. openmedscience.com

Evolution of Isotopic Tracing Techniques in Biological Systems

The concept of using isotopes as tracers dates back to the early 20th century, following Frederick Soddy's discovery of isotopes—elements that are chemically identical but differ in mass. nih.govnih.gov The development of mass spectrometry by J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes, paving the way for their use in scientific research. nih.govnih.gov

Initially, stable isotopes like ¹³C, ¹⁵N, and ²H were introduced into organic molecules to trace their metabolic fate. nih.govnih.gov However, the post-war availability of long-lived radioisotopes such as ¹⁴C led to a shift in preference. nih.gov Radio-tracers offered high sensitivity and relative ease of analysis, which superseded the use of stable isotopes for many biological applications. nih.gov The development of techniques like radiocarbon dating by Willard Libby in 1949 further highlighted the power of radioisotopes. wikipedia.org

Over the decades, the technology for detecting and quantifying isotopes has continued to evolve. From early homemade instrumentation and techniques like paper chromatography, the field has progressed to sophisticated methods such as accelerator mass spectrometry (AMS) and cavity ring-down spectroscopy (CRDS). nih.govacs.orgnih.gov These advancements have dramatically increased the sensitivity of detection, allowing for the use of much lower doses of radiolabeled compounds, a practice known as microtracing. openmedscience.comacs.org This has been particularly important for enabling studies in humans with minimal risk. nih.gov

General Role of L-Tyrosine in Core Biological Processes (Non-Human Contexts)

L-Tyrosine is an aromatic amino acid that is fundamental to life, serving as a crucial building block for proteins in all organisms. nih.gov In plants and microorganisms, it is synthesized de novo and acts as a precursor to a vast array of specialized metabolites with diverse physiological functions. nih.gov These include compounds that serve as electron carriers, antioxidants, attractants, and defense molecules. nih.gov For instance, L-Tyrosine is a precursor to vital compounds such as vitamin E, plastoquinone, and various alkaloids. nih.govresearchgate.netnih.gov It also plays a role in photosynthesis as an electron donor. plantmedia.com

In insects, L-Tyrosine metabolism is critically important for processes like cuticle hardening and innate immune responses, such as the melanization of pathogens. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov The regulation of tyrosine metabolism is crucial for haematophagous (blood-feeding) insects to manage the large influx of amino acids from a blood meal and to detoxify excess dietary tyrosine. royalsocietypublishing.orgroyalsocietypublishing.org Studies in insects like Rhodnius prolixus have shown that enzymes in the tyrosine degradation pathway are essential for survival and development. royalsocietypublishing.org

In bacteria, L-Tyrosine can be catabolized through different pathways. nih.govasm.org For example, some gram-positive bacteria utilize the homoprotocatechuate pathway to break down L-Tyrosine into succinate (B1194679) and pyruvate. nih.govasm.org It is also a precursor for the synthesis of other important molecules; for instance, the enzyme tyrosine phenol-lyase in some bacteria can be used to produce L-DOPA, a treatment for Parkinson's disease. jst.go.jp

Organism GroupKey Roles of L-TyrosineExamples of Derived Metabolites
PlantsProtein synthesis, precursor to specialized metabolites, photosynthesis. nih.govnih.govplantmedia.comVitamin E, Plastoquinone, Alkaloids (e.g., Morphine), Betalains, Rosmarinic Acid. nih.govresearchgate.netnih.govwikipedia.org
InsectsCuticle hardening, innate immunity (melanization), neurotransmitter synthesis, detoxification of excess dietary tyrosine. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgnih.govDopamine (B1211576), Melanin (B1238610), N-acetyl-l-tyrosine. researchgate.netembopress.org
BacteriaProtein synthesis, carbon and energy source, precursor for biosynthesis. nih.govasm.orgjst.go.jpp-cresol (B1678582) sulfate (B86663), L-DOPA. jst.go.jpup.edu.mx

Rationale for Utilizing L-TYROSINE-UL-¹⁴C as a Research Probe

The use of L-Tyrosine specifically labeled with ¹⁴C, and in particular, the uniformly labeled (UL) form, provides a powerful probe for a variety of research questions. "UL" signifies that all carbon atoms within the L-Tyrosine molecule are ¹⁴C. This uniform labeling is crucial for ensuring that no matter how the molecule is metabolized or broken down, the resulting fragments will still carry the radioactive label, allowing for a comprehensive tracing of all its metabolic fates.

L-TYROSINE-UL-¹⁴C is particularly valuable for:

Studying Protein Synthesis: As a proteinogenic amino acid, labeled tyrosine can be used to measure the rates of protein synthesis and turnover in different tissues and under various physiological conditions. nih.govnih.govresearchgate.net By tracking the incorporation of ¹⁴C into proteins, researchers can gain quantitative insights into these fundamental processes.

Investigating Secondary Metabolism: In organisms like plants, where tyrosine is a precursor to a multitude of secondary metabolites, L-TYROSINE-UL-¹⁴C is essential for tracing the biosynthetic pathways leading to these compounds. nih.govwikipedia.org For example, it was used to establish the biosynthetic pathway of morphine from tyrosine in the opium poppy. wikipedia.org

Metabolic Fate and Catabolism Studies: The uniform label allows researchers to follow the complete breakdown of the tyrosine molecule. For instance, in studies of tyrosine catabolism, the release of ¹⁴CO₂ can be measured to quantify the rate of oxidation. nih.govnih.gov This provides a complete picture of how the amino acid is utilized for energy or converted into other molecules.

In a study investigating protein synthesis rates in rats with Walker 256 carcinosarcoma, L-[1-¹⁴C]tyrosine was used to measure radioactivity uptake and protein incorporation in various tissues. The results provided crucial data for evaluating a kinetic model for positron emission tomography (PET). nih.gov

Research AreaSpecific Application of L-TYROSINE-UL-¹⁴CInformation GainedReference Study Example
Protein MetabolismIntravenous infusion to measure flux and incorporation into proteins.Rates of whole-body protein synthesis, breakdown, and oxidation. nih.govStudies in normal men to measure protein turnover. nih.gov
Oncology ResearchInjection into tumor-bearing animal models to track distribution and metabolic fate.Differential uptake in tumor vs. normal tissue, rates of protein incorporation, and metabolite formation. nih.govMetabolic studies in rats with Walker 256 carcinosarcoma. nih.gov
Plant BiochemistryFeeding to plants or plant tissues to trace biosynthetic pathways.Elucidation of pathways to alkaloids and other secondary metabolites. wikipedia.orgTracing the in-vivo synthesis of morphine in Papaver somniferum. wikipedia.org
Drug DevelopmentSynthesis of ¹⁴C-labeled puromycin (B1679871) (a tyrosine-containing antibiotic) to study its mechanism of action.Understanding the inhibition of protein synthesis by antibiotics. researchgate.netEvaluation of puromycin analogues as inhibitors of protein synthesis in E. coli. researchgate.net

Properties

CAS No.

18875-48-4

Molecular Formula

C9H11NO3

Molecular Weight

199.35

Origin of Product

United States

Methodological Frameworks for L Tyrosine Ul ¹⁴c Tracer Studies

Principles of Isotopic Labeling and Tracer Dilution Analysis

Isotopic labeling is a scientific technique for tracking the journey of a substance through a biological system. creative-proteomics.com In this method, specific atoms within a molecule are replaced with their isotopes, which serve as detectable markers. creative-proteomics.com For L-TYROSINE-UL-¹⁴C, the amino acid L-tyrosine is tagged with Carbon-14 (B1195169) (¹⁴C), a radioactive isotope of carbon. almacgroup.comtaylorfrancis.com The designation "UL" (Uniformly Labeled) indicates that ¹⁴C atoms are distributed throughout the carbon backbone of the tyrosine molecule. This uniform labeling allows researchers to follow the fate of the entire carbon structure of the molecule as it undergoes metabolic processes. nih.govresearch-solution.com The resulting labeled compound is chemically and biologically similar to its non-labeled version, allowing it to trace metabolic pathways without altering them. creative-proteomics.comquotientsciences.com

Tracer dilution analysis is a quantitative method used to measure the amount of a specific substance within a biological system. scribd.com The process involves introducing a known quantity of a radiolabeled tracer, such as L-TYROSINE-UL-¹⁴C, into the system. scribd.com After allowing time for the tracer to mix and equilibrate with the endogenous, unlabeled L-tyrosine, a sample is collected. scribd.com By measuring the concentration of both the labeled and unlabeled forms of the amino acid, scientists can determine the extent to which the tracer has been diluted. scribd.comnih.gov This dilution factor is then used to calculate the total size of the L-tyrosine pool in the sampled compartment. researchgate.net

In contrast, positional labeling involves placing the ¹⁴C atom at a specific location within the molecule, such as the carboxyl carbon. This specificity allows researchers to investigate particular metabolic reactions. For instance, if only the carboxyl group were labeled, its removal via decarboxylation could be precisely monitored by measuring the release of ¹⁴CO₂. Uniform labeling provides a broader picture of metabolic distribution, while positional labeling offers detailed insights into specific biochemical transformations. nih.gov The position of the ¹⁴C atom within the molecular structure can significantly influence the radiochemical stability of the compound. almacgroup.com

Ensuring the radiochemical purity of L-TYROSINE-UL-¹⁴C is fundamental to the integrity of tracer studies. researchgate.net Radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form. unm.edu The presence of radiolabeled impurities can lead to inaccurate results, as the detected radioactivity might not originate from the target molecule. almacgroup.com High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess radiochemical purity, often by separating the labeled compound from any potential impurities and quantifying their respective radioactivity. unm.edualmacgroup.com

The stability of the compound is also a critical factor. almacgroup.com L-TYROSINE-UL-¹⁴C must remain chemically intact throughout the duration of the experiment to ensure that the detected radioactivity corresponds to the original molecule. almacgroup.com Factors that can affect stability include temperature, pH, and exposure to light or air. almacgroup.com Stability is often assessed by storing the compound under various conditions and periodically re-evaluating its radiochemical purity using methods like HPLC. almacgroup.com The carbon-14 isotope itself is stable due to its long half-life of approximately 5,700 years, but the molecule it is attached to can degrade. moravek.com

Considerations for Uniform Labeling (UL) and Positional Specificity of ¹⁴C

Quantification Techniques for ¹⁴C Activity in Biological Samples

The measurement of Carbon-14 (¹⁴C) in biological samples is crucial for tracer studies and can be accomplished through several highly sensitive techniques. openmedscience.com The choice of method often depends on the required sensitivity, sample size, and cost. numberanalytics.com

Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the radioactivity of ¹⁴C in biological samples. openmedscience.comcambridge.orgnih.gov In this method, the sample containing the ¹⁴C-labeled compound is mixed with a scintillation cocktail in a vial. cambridge.orgnih.gov The beta particles (electrons) emitted from the decay of ¹⁴C atoms transfer energy to the solvent and fluorescent molecules (fluors) in the cocktail. cambridge.org This energy is then released as flashes of light (scintillations), which are detected and counted by photomultiplier tubes within the LSC instrument. cambridge.org The number of light pulses detected is directly proportional to the amount of ¹⁴C in the sample. cambridge.org

To ensure accuracy, quenched standards containing a known amount of ¹⁴C and varying levels of a quenching agent are used to create an efficiency correlation curve. revvity.com This curve corrects for "quenching," a phenomenon where the color or chemical composition of the sample can interfere with the detection of light, thereby reducing counting efficiency. mednexus.org While robust, LSC typically requires larger sample sizes and has lower sensitivity compared to Accelerator Mass Spectrometry. numberanalytics.comnih.gov

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique for measuring elemental isotopes at the atomic level. nih.gov14chrono.org Unlike LSC, which measures radioactive decay events, AMS directly counts the number of individual ¹⁴C atoms in a sample. nih.govnih.gov The process involves ionizing the atoms in the sample, accelerating them to very high energies using a particle accelerator, and then using powerful magnets and electrostatic analyzers to separate the ions based on their mass, energy, and charge. 14chrono.orglibretexts.org This allows for the precise separation and counting of rare isotopes like ¹⁴C from abundant neighboring masses such as ¹²C and interfering isobars like ¹⁴N. wikipedia.org

The sample is typically converted to graphite (B72142) before being placed in the ion source. 14chrono.orggeochronometria.com A beam of cesium ions sputters the sample, creating negative carbon ions which are then accelerated. 14chrono.orglibretexts.org This process effectively eliminates the common isobaric interference from nitrogen, as ¹⁴N does not readily form stable negative ions. nih.govwikipedia.org

The primary advantage of AMS is its extraordinary sensitivity, which can be up to a million times greater than that of LSC. nih.govnih.gov This allows for the detection of ¹⁴C at attomole (10⁻¹⁸ mole) levels. nih.govnih.gov This high sensitivity enables the use of "microdoses," which are sub-pharmacological amounts of a ¹⁴C-labeled compound. nih.govresearchgate.net

The key benefits of using AMS in low-dose studies include:

Reduced Radioactivity Exposure : The ability to use significantly lower doses of radioactivity minimizes potential safety concerns for human subjects, making it possible to include diverse populations in clinical studies. researchgate.netnih.gov

Analysis of Small Samples : AMS requires much smaller sample sizes, often in the milligram or even microgram range, which is particularly advantageous when sample volume is limited, such as in pediatric studies. nih.govnih.govllnl.gov

High Precision and Throughput : AMS measurements are fast, often taking only a few minutes per sample to achieve high precision, a significant improvement over the long counting times required for low-activity samples in LSC. nih.govosti.gov

Long-Term Kinetic Studies : The sensitivity of AMS allows for the tracking of labeled compounds and their metabolites for extended periods, providing detailed insights into long-term pharmacokinetics and metabolism. nih.gov

Comparison of ¹⁴C Quantification Techniques

Feature Liquid Scintillation Counting (LSC) Accelerator Mass Spectrometry (AMS)
Principle Detects beta decay events (light flashes). cambridge.org Counts individual ¹⁴C atoms. nih.gov
Sensitivity Medium numberanalytics.com Very High (up to 10⁶ times more sensitive than LSC). nih.govnih.gov
Sample Size Larger (gram-sized carbon). numberanalytics.comnih.gov Very Small (milligram or less). numberanalytics.comnih.gov
Measurement Time Longer (hours to days for low-activity samples). nih.gov14chrono.org Shorter (minutes). nih.gov14chrono.org
Cost Relatively Lower. numberanalytics.com High. numberanalytics.comresearchgate.net
Interference Susceptible to chemical and color quenching. mednexus.org Effectively eliminates molecular and isobaric interferences. libretexts.orgwikipedia.org
Application Routine quantification where high sensitivity is not critical. researchgate.net Low-dose tracer studies, microdosing, long-term kinetics. nih.govresearchgate.netnih.gov

Accelerator Mass Spectrometry (AMS) for Ultra-Sensitive ¹⁴C Detection

Sample Preparation for AMS Analysis of L-TYROSINE-UL-¹⁴C and Metabolites

Accelerator Mass Spectrometry (AMS) provides an exceptionally sensitive method for quantifying carbon-14 (¹⁴C), making it ideal for tracer studies with L-TYROSINE-UL-¹⁴C. The rigorous sample preparation for AMS is paramount to achieving accurate and reproducible results. The fundamental goal is the conversion of all carbon within an isolated sample into graphite, the form required for the AMS ion source, while meticulously avoiding any contamination from external carbon sources.

The initial step involves the purification of L-TYROSINE-UL-¹⁴C or its metabolites from the biological matrix. This is often accomplished using separation techniques like high-performance liquid chromatography (HPLC). Following isolation, the sample undergoes combustion in a sealed quartz tube containing copper oxide, which efficiently converts all organic carbon into carbon dioxide (CO₂). This CO₂ is then cryogenically purified to eliminate water and other volatile impurities.

The purified CO₂ is subsequently reduced to elemental carbon (graphite). This graphitization process is typically performed by reacting the CO₂ with hydrogen gas at elevated temperatures (around 500–600 °C) in the presence of a metal catalyst, such as iron or cobalt powder. The resulting graphite is then pressed into a target cathode for analysis in the AMS system. Careful execution of each step is crucial to prevent isotopic fractionation and to ensure the ¹⁴C/¹²C ratio of the graphite accurately reflects that of the original biological sample.

Interactive Table: Key Stages in AMS Sample Preparation
Stage Description Key Considerations
Isolation Separation of L-TYROSINE-UL-¹⁴C and its metabolites from the biological sample. Use of high-resolution techniques like HPLC to ensure purity.
Combustion Conversion of organic carbon in the isolated sample to CO₂ gas. Must be conducted in a sealed system to prevent loss of sample or contamination.
Purification Removal of non-CO₂ gases and water from the sample. Cryogenic trapping is a common and effective method.
Graphitization Reduction of CO₂ to solid elemental carbon (graphite) on a catalyst. The choice of catalyst and reaction conditions can affect the quality of the graphite.
Target Pressing Compressing the graphite into a target holder for the AMS instrument. The target must be solid and stable to withstand the ion source conditions.

Radiometric Chromatographic Analysis (e.g., HPLC-Radioactivity Detection, TLC-Autoradiography)

Radiometric chromatographic methods are vital for the separation and quantification of L-TYROSINE-UL-¹⁴C and its labeled derivatives from complex biological extracts. These techniques uniquely combine the resolving power of chromatography with the high sensitivity of radioactivity measurement.

HPLC with in-line Radioactivity Detection is a frequently employed method that involves coupling an HPLC system to a radioactivity detector. As the sample components are separated on the HPLC column and elute, they pass through a flow cell within the detector. This detector may contain a solid scintillator or be mixed with a liquid scintillation cocktail, allowing for the real-time detection of β-particles emitted by ¹⁴C. The resulting radiochromatogram displays peaks of radioactivity corresponding to the separated ¹⁴C-labeled compounds, with the area of each peak being proportional to the amount of the specific radiolabeled substance.

Thin-Layer Chromatography (TLC) coupled with Autoradiography offers a complementary approach. In this technique, the sample is applied to a TLC plate, and a solvent system is used to separate the components. Following separation, the plate is exposed to X-ray film or a phosphor imaging screen. The radioactive spots on the plate, corresponding to the positions of L-TYROSINE-UL-¹⁴C and its metabolites, create images on the detector. The intensity of these spots provides a semi-quantitative measure of the radioactivity in each separated compound.

Autoradiography Applications in Cellular and Tissue Distribution (Non-Clinical)

Autoradiography with L-TYROSINE-UL-¹⁴C is a powerful imaging technique used in non-clinical settings to visualize the distribution of this amino acid and its metabolic products within tissues and cells. This method provides crucial spatial information regarding the sites of uptake, accumulation, and incorporation.

For whole-body autoradiography, an animal model is administered L-TYROSINE-UL-¹⁴C and, after a designated period, is frozen and sectioned. These thin, whole-body sections are then placed against a radiation-sensitive film or imaging plate. The resulting autoradiogram provides a detailed map of radioactivity distribution throughout the entire organism. High signal intensities are often observed in tissues with significant protein synthesis or catecholamine production, such as the pancreas, adrenal medulla, and melanin-producing cells.

For higher-resolution analysis at the cellular or subcellular level, micro-autoradiography is employed. Tissue sections are coated with a photographic emulsion and stored in the dark for an exposure period. The β-particles from the ¹⁴C decay interact with the silver halide crystals in the emulsion. Upon development, these interactions appear as black silver grains, pinpointing the location of the radiolabeled molecules within the cellular architecture.

Design and Implementation of Pulse-Chase Experiments Utilizing L-TYROSINE-UL-¹⁴C

Pulse-chase experiments are a cornerstone of metabolic research, designed to track the synthesis and subsequent fate of molecules over time. Using L-TYROSINE-UL-¹⁴C as the tracer allows researchers to follow a cohort of newly synthesized proteins or other tyrosine-derived molecules.

The experiment begins with the "pulse," a brief incubation of cells or tissues with media containing L-TYROSINE-UL-¹⁴C. During this period, the labeled amino acid is actively incorporated into newly synthesized proteins. The pulse is followed by the "chase," where the radioactive medium is replaced with one containing a vast excess of unlabeled ("cold") L-tyrosine. This effectively halts the incorporation of the ¹⁴C label. By collecting and analyzing samples at different times during the chase, the rate of degradation, secretion, or transport of the labeled molecules can be determined.

Optimization of Pulse and Chase Conditions for Specific Biological Processes

The validity of a pulse-chase experiment is critically dependent on the optimization of its parameters, which must be empirically determined for the specific biological system and process under investigation.

ParameterObjectiveConsiderations
Pulse Duration To label a distinct, synchronous cohort of molecules.Should be short relative to the half-life of the process being studied. For rapid processes like protein synthesis, pulses can be as short as a few minutes.
Pulse Label Concentration To achieve a detectable signal without perturbing normal metabolism.The specific activity of the L-TYROSINE-UL-¹⁴C and the size of the endogenous tyrosine pool must be considered.
Chase Effectiveness To rapidly and completely stop the incorporation of the ¹⁴C label.Requires thorough washing of the cells and a high concentration of unlabeled L-tyrosine in the chase medium (typically several orders of magnitude higher than the Km of the amino acid transporter).
Chase Duration To follow the labeled cohort over a meaningful timeframe.Must be long enough to observe significant changes, with time points chosen based on the expected rate of turnover or transport.

Addressing Re-utilization of Labeled Precursors in Turnover Studies

A significant challenge in protein turnover studies is the re-utilization of labeled amino acids. When proteins labeled with L-TYROSINE-UL-¹⁴C are degraded, the released ¹⁴C-tyrosine can re-enter the intracellular amino acid pool and be re-incorporated into new proteins. This phenomenon can lead to an artificially prolonged apparent half-life and an underestimation of the true rate of protein degradation.

Several strategies are employed to mitigate this issue. The most common method is to use a very high concentration of unlabeled L-tyrosine in the chase medium. This "flooding dose" dilutes the specific activity of the intracellular ¹⁴C-tyrosine released from proteolysis, reducing the probability of its re-incorporation. Mathematical modeling can also be applied to the data to estimate the rate of re-utilization and correct the calculated turnover rates.

Analytical Strategies for Metabolite Profiling and Identification of L-TYROSINE-UL-¹⁴C Derivatives

A primary goal of using L-TYROSINE-UL-¹⁴C is to trace its transformation into various downstream metabolites. A comprehensive analytical approach is required to profile and identify these derivatives within a complex biological sample.

The analytical workflow typically begins with the separation of metabolites using powerful chromatographic techniques, most notably HPLC or Ultra-Performance Liquid Chromatography (UPLC). These systems are often equipped with a radioactivity detector to first identify the fractions containing ¹⁴C-labeled compounds.

For structural identification, these radioactive fractions are subjected to mass spectrometry (MS), often in a hyphenated setup like LC-MS/MS. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite and analyzing the resulting fragment ions to elucidate its chemical structure. By comparing the mass spectra and chromatographic retention times to those of authentic standards, the identity of the L-TYROSINE-UL-¹⁴C derivatives can be confirmed.

Interactive Table: Research Findings on Tyrosine Metabolism
Finding Organism/System Technique Used Reference
Tyrosine is a precursor for catecholamines. Rat adrenal glands Autoradiography
High incorporation of tyrosine in the pancreas. Mouse Whole-body autoradiography
Measurement of protein synthesis rates. Cultured cells Pulse-chase with ¹⁴C-tyrosine

Chromatographic Separation of ¹⁴C-Labeled Tyrosine Metabolites

The analysis of L-Tyrosine-UL-¹⁴C metabolism relies on the effective separation of the parent compound from its various ¹⁴C-labeled metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering various modalities to resolve a complex mixture of compounds derived from biological samples. cuni.cznih.gov The choice of chromatographic method is dictated by the physicochemical properties of the metabolites, which range from the relatively nonpolar amino acid tyrosine to highly polar organic acids and hydrophilic catecholamines. cuni.czsielc.com

Several HPLC separation strategies are employed. cuni.cz Reversed-phase (RP-HPLC) chromatography, often using C18 columns, is effective for separating less polar compounds. researchgate.net However, many key tyrosine metabolites are highly polar and show poor retention on standard reversed-phase columns. researchgate.netresearchgate.net For these hydrophilic compounds, techniques like Hydrophilic Interaction Chromatography (HILIC) and ion-exchange chromatography are more suitable. researchgate.netresearchgate.net HILIC, often utilizing amino or silica (B1680970) columns, excels at retaining and separating water-soluble metabolites. researchgate.net Ion-exchange chromatography separates molecules based on their net charge, which is particularly useful for the ionic species found among tyrosine metabolites, such as catecholamines and organic acids. cuni.czresearchgate.net

In practical applications, researchers have successfully used HPLC to identify key metabolites in tracer studies. For instance, following the administration of L-[1-¹⁴C]tyrosine, HPLC analysis of plasma and tissue extracts revealed the presence of ¹⁴C-labeled p-hydroxyphenylpyruvic acid and p-hydroxyphenyllactic acid. nih.govsnmjournals.org The separation can be fine-tuned by adjusting the mobile phase composition, such as the concentration of acetonitrile (B52724) and the pH of the buffer, to optimize the resolution of specific metabolites. sielc.com

The following table summarizes various chromatographic methods used for the separation of tyrosine and its metabolites.

Chromatographic MethodStationary Phase (Column)Typical Analytes SeparatedPrinciple of Separation
Reversed-Phase HPLC (RP-HPLC) C18, C12 sielc.comresearchgate.netPhenylalanine, Tyrosine, Benzoic Acid sielc.comPartitioning based on hydrophobicity. researchgate.net
Hydrophilic Interaction Chromatography (HILIC) Amino (NH₂), Silica (SiO₂) researchgate.netWater-soluble metabolites, sugars, amino acids researchgate.netresearchgate.netPartitioning of polar analytes into a water layer on the stationary phase. researchgate.net
Ion-Exchange Chromatography (IEC) Cation or Anion Exchange Resins cuni.czCatecholamines (Dopamine, Norepinephrine), Organic Acids cuni.czresearchgate.netReversible electrostatic interaction based on analyte charge. cuni.cz
Mixed-Mode Chromatography Primesep 100, Primesep AB (C12 with ion-exchange groups) sielc.comAmino acids, organic acids, amines, neutrals sielc.comCombination of reversed-phase, ion-exchange, and/or polar interactions. sielc.com

Mass Spectrometry Coupling with Radio-Detection for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using L-Tyrosine-UL-¹⁴C as a tracer is a powerful technique to quantitatively map the flow of carbon atoms through intracellular metabolic networks. nih.gov This approach involves the integration of a separation technique, typically liquid chromatography (LC), with detection systems that can both identify chemical structures and quantify radioactivity. The coupling of mass spectrometry (MS) with radio-detection provides a comprehensive dataset for modeling metabolic pathways. nih.govcore.ac.uk

The fundamental principle of ¹⁴C-MFA is to introduce the uniformly labeled L-tyrosine into a biological system and track the distribution of the ¹⁴C label across downstream metabolites. Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is used to identify and quantify the metabolites. dcu.ie It provides structural information and measures the total concentration of each metabolite pool (both labeled and unlabeled). nih.gov

Simultaneously, a radio-detector (e.g., a liquid scintillation counter or an accelerator mass spectrometer) is used to measure the amount of ¹⁴C incorporated into each separated metabolite fraction. mit.edu This reveals the extent to which each metabolite is synthesized from the supplied L-Tyrosine-UL-¹⁴C. By combining the data on metabolite concentrations from MS with the specific radioactivity from radio-detection, researchers can calculate the rates of metabolic reactions (fluxes). nih.gov This combined approach allows for a detailed investigation of how metabolic networks respond to various stimuli or disease states. While stable isotopes (like ¹³C) are frequently used in MFA with MS detection alone, the use of ¹⁴C requires a dual-detection setup but offers high sensitivity for tracing studies. nih.govchempep.comthermofisher.com

The workflow for a typical metabolic flux analysis study is outlined below.

StepDescriptionKey Techniques/Considerations
1. Tracer Administration Introduction of L-Tyrosine-UL-¹⁴C into the biological system (e.g., cell culture, tissue slice). researchgate.netThe system is allowed to reach a metabolic steady state.
2. Sample Quenching & Extraction Rapid cessation of metabolic activity and extraction of intracellular metabolites.Use of cold solvents (e.g., ethanol/PBS) to halt enzymatic reactions. dcu.ie
3. Chromatographic Separation Separation of the complex mixture of metabolites using HPLC or UHPLC. dcu.ieChoice of column and mobile phase is critical for resolving target metabolites. researchgate.net
4. Detection and Quantification The eluent from the chromatography column is passed through both a mass spectrometer and a radio-detector. core.ac.ukmit.eduMS provides metabolite identification and total concentration; radio-detection measures ¹⁴C incorporation.
5. Data Analysis & Flux Calculation Integration of MS and radioactivity data into a metabolic network model.Computational modeling is used to estimate the rates (fluxes) of intracellular reactions. nih.gov

Applications of L Tyrosine Ul ¹⁴c in Investigating Biosynthetic Pathways

Elucidation of Protein Synthesis Rates and Turnover in Diverse Cellular and Tissue Models (Non-Human)

L-TYROSINE-UL-¹⁴C is a powerful tool for quantifying the dynamics of protein metabolism. Because tyrosine is a fundamental building block of proteins, the rate at which the ¹⁴C-labeled form is incorporated into protein structures provides a direct measure of synthesis. sigmaaldrich.com Conversely, the release of this label from proteins over time can be used to determine the rate of degradation.

The fundamental principle behind using L-TYROSINE-UL-¹⁴C to measure protein synthesis is the tracer incorporation method. In this approach, the radiolabeled tyrosine is introduced into a cellular or tissue system, and the amount of radioactivity that becomes part of the protein pool is quantified over time. This method has been widely applied in various non-human models to understand how different physiological and pathological conditions affect protein synthesis.

A common experimental setup involves incubating cells or tissue slices with a medium containing L-[¹⁴C]tyrosine. nih.gov After a set period, the proteins are precipitated, typically using an acid like trichloroacetic acid, to separate them from the pool of free, unincorporated amino acids. The radioactivity of the protein precipitate is then measured using liquid scintillation counting. This radioactivity is directly proportional to the amount of L-[¹⁴C]tyrosine incorporated, thus reflecting the rate of protein synthesis. nih.gov

Studies in rats have utilized intravenous infusions of L-[U-¹⁴C]tyrosine to measure protein synthesis rates in various tissues. nih.gov For example, research on rats with Walker 256 carcinosarcoma showed that the rate of protein incorporation of L-[1-¹⁴C]tyrosine was highest in the liver, followed by the pancreas, tumor, and brain tissues. nih.gov Sixty minutes after injection, over 80% of the ¹⁴C found in these tissues was bound within proteins. nih.gov Similarly, studies on pregnant rats used [¹⁴C]tyrosine to demonstrate that the protein synthetic rate in maternal muscle increases during the anabolic phase of pregnancy. nih.gov

The constant infusion of [¹⁴C]tyrosine has been a key technique to measure the synthesis rates of various tissue proteins, revealing significant variations, with rates ranging from 10% to 70% per day in different tissues of the young rat. cambridge.org This method allows for the calculation of amino acid flux, which is essential for determining whole-body protein synthesis rates. nih.govnih.gov

Table 1: Research Findings on Protein Synthesis Using L-TYROSINE-UL-¹⁴C

Model System Key Finding Citation
Rats with Walker 256 carcinosarcoma Protein incorporation rate was highest in the liver, followed by pancreas, tumor, and brain. >80% of tissue ¹⁴C was protein-bound after 60 mins. nih.gov
Pregnant rats Maternal muscle protein synthetic rate increased during the anabolic phase of pregnancy. nih.gov
Young and adult rats Constant infusion of [¹⁴C]tyrosine showed tissue protein synthesis rates varying from 10% to 70% per day in young rats. cambridge.org
Protein-deprived rats Rats on a protein-free diet showed lower incorporation of ¹⁴C-tyrosine in all tissues compared to controls, indicating slowed protein synthesis. wur.nl

Assessing protein degradation, or proteolysis, using L-TYROSINE-UL-¹⁴C often involves a "pulse-chase" methodology. In this technique, cells or tissues are first "pulsed" by incubating them with the radiolabeled tyrosine for a period sufficient to label a significant portion of the protein pool. Subsequently, the cells are "chased" by replacing the radioactive medium with one containing a high concentration of non-radioactive ("cold") L-tyrosine.

The presence of excess unlabeled tyrosine prevents the re-incorporation of any ¹⁴C-tyrosine that is released from protein breakdown. By sampling the cells or the medium at various times during the chase period and measuring the decrease in radioactivity in the protein fraction or the appearance of radioactivity in the free amino acid pool, the rate of protein degradation can be determined.

An alternative approach to independently measure degradation is to inhibit protein synthesis altogether. In studies using rat diaphragm muscle, the protein synthesis inhibitor cycloheximide (B1669411) was used. researchgate.net In the presence of this inhibitor, the release of tyrosine from the muscle into the medium reflects the rate of protein degradation without the confounding factor of simultaneous synthesis and re-incorporation. researchgate.net

Furthermore, whole-body protein breakdown can be estimated by measuring the rate of appearance (Ra) of labeled tyrosine in the plasma. nih.gov By infusing a tracer like L-[U-¹⁴C]tyrosine and measuring its dilution by unlabeled tyrosine released from proteolysis, researchers can calculate the total rate at which proteins are being broken down throughout the body. nih.govnih.gov This method has been used to show that protein degradation is suppressed under anabolic conditions, such as after the administration of insulin (B600854) and amino acids. nih.gov

Measurement of L-Tyrosine Incorporation into Newly Synthesized Proteins

Tracing the Biosynthesis of Catecholamines and Thyroid Hormones in in vitro and ex vivo Systems

L-tyrosine is the biochemical precursor for several critical signaling molecules, including catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) and thyroid hormones. nih.govwikipedia.orgsigmaaldrich.cn L-TYROSINE-UL-¹⁴C is indispensable for tracing the metabolic pathways that lead to these compounds in controlled laboratory settings.

The synthesis of all catecholamines begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway. nih.goveurofinsdiscovery.com Assays using L-[¹⁴C]tyrosine are fundamental to measuring the activity of this crucial enzyme.

In a typical tyrosine hydroxylase assay, tissue homogenates or purified enzyme preparations are incubated with L-[¹⁴C]tyrosine. mit.eduucsd.edu The product, ¹⁴C-labeled L-DOPA, is then separated from the substrate and quantified. One common method involves the enzymatic decarboxylation of the newly formed L-[¹⁴C]DOPA, which releases ¹⁴CO₂, a gas that can be easily trapped and measured by radiometric methods. nih.govnih.gov This provides a sensitive measure of TH activity. For example, such assays have been used to show that electrical stimulation of rat brain slices can release dopamine (B1211576) that was newly synthesized from [¹⁴C]tyrosine. nih.gov Studies on cultured bovine adrenomedullary chromaffin cells have also used [¹⁴C]tyrosine to track the synthesis of [¹⁴C]dopamine. nih.gov

Table 2: Methodologies for Tyrosine Hydroxylase (TH) Activity Assays

Method Description Citation
Radiometric Assay Uses L-[carboxy-¹⁴C]tyrosine as a substrate. The ¹⁴CO₂ released from the product is measured. nih.gov
Coupled Decarboxylation L-[¹⁴C]DOPA formed from L-[¹⁴C]tyrosine is non-enzymatically decarboxylated, and the evolved ¹⁴CO₂ is trapped and quantified. This method is adaptable to microwell plates for high-throughput screening. nih.gov
Whole Homogenate Incubation Aliquots of whole brain homogenate are incubated with L-[¹⁴C]tyrosine, and the evolved ¹⁴CO₂ is measured as an indicator of TH activity within synaptosomes. ucsd.edu

Following the synthesis of dopamine, the catecholamine pathway continues with the formation of norepinephrine and then epinephrine. researchgate.netcvpharmacology.com L-TYROSINE-UL-¹⁴C allows researchers to trace the flow of carbon atoms through these successive steps.

Dopamine is converted to norepinephrine by the enzyme dopamine-β-hydroxylase (DBH). researchgate.net Studies in cultured bovine adrenal cells have used L-[¹⁴C]tyrosine to demonstrate that newly synthesized [¹⁴C]dopamine is the preferential precursor for norepinephrine synthesis. nih.gov By measuring the accumulation of both [¹⁴C]dopamine and [¹⁴C]norepinephrine over time, researchers concluded that a small, rapidly replenished pool of dopamine is used as the substrate for DBH. nih.gov

The final step in the pathway is the conversion of norepinephrine to epinephrine, a reaction catalyzed by phenylethanolamine-N-methyltransferase (PNMT). researchgate.netcvpharmacology.com Tracing studies with L-TYROSINE-UL-¹⁴C in systems like adrenal chromaffin cells can elucidate the entire synthetic sequence from the initial amino acid to the final hormone, providing insights into the regulation and compartmentalization of catecholamine biosynthesis. nih.govcvpharmacology.com

L-tyrosine is also the foundational molecule for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). wikipedia.orgmsdmanuals.com This process occurs within the thyroid gland on a large protein scaffold called thyroglobulin. msdmanuals.comgenome.jp The tyrosine residues within thyroglobulin are first iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated precursors are then coupled to form T3 and T4. msdmanuals.comgenome.jp

The use of L-[U-¹⁴C]tyrosine has been instrumental in understanding this complex process. In one key study, thyroglobulin was labeled by incubating hog thyroid slices with L-[U-¹⁴C]tyrosine. researchgate.net This radiolabeled thyroglobulin was then iodinated, allowing researchers to track the fate of the carbon skeleton of the tyrosine residues as they were converted into hormone residues. nih.govresearchgate.net These experiments revealed that for each hormone residue formed, one dehydroalanine (B155165) residue is also created from the 3-carbon side chain of one of the reacting iodotyrosine precursors. nih.gov This demonstrated that the "coupling reaction" involves not just the joining of two iodinated rings but also the decomposition of the alanine (B10760859) side chain of one of the precursors. nih.gov

Pathways of Norepinephrine and Epinephrine Synthesis from L-Tyrosine

Role of L-Tyrosine in Melanin (B1238610) Biosynthesis Pathways (Non-Clinical)

L-Tyrosine is the fundamental precursor for the synthesis of melanin, the primary pigment responsible for coloration in most organisms. nih.govmdpi.comskinwhiteningscience.com The biosynthetic pathway of melanin is a multi-step process that begins with the enzymatic oxidation of L-Tyrosine. nih.govskinwhiteningscience.commdpi.com The use of radiolabeled L-Tyrosine, specifically L-TYROSINE-UL-¹⁴C, has been instrumental in dissecting this pathway in non-clinical, experimental settings.

The initial and rate-limiting step in melanogenesis is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosinase. mdpi.commdpi.com Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). nih.govskinwhiteningscience.com At this juncture, the pathway can diverge to form two main types of melanin: the brown-black eumelanin (B1172464) or the reddish-yellow pheomelanin. nih.gov

Eumelanin Synthesis: In the absence of sulfhydryl compounds like cysteine, dopaquinone undergoes intramolecular cyclization and a series of oxidation reactions to form intermediates such as dopachrome (B613829) and 5,6-dihydroxyindole (B162784) (DHI). nih.gov These indole (B1671886) molecules then polymerize to form eumelanin. nih.gov

Pheomelanin Synthesis: When cysteine is present, it reacts with dopaquinone to form cysteinyldopa. mdpi.comskinwhiteningscience.com This intermediate is then oxidized and polymerized to produce pheomelanin. skinwhiteningscience.com

Tracer studies using L-TYROSINE-UL-¹⁴C in cultured melanoma cells have been pivotal in quantifying the rate of melanin synthesis and understanding the factors that regulate it. For instance, research has utilized [¹⁴C]Tyrosine to analyze its utilization and incorporation into melanin in hamster melanoma cell lines. nih.gov These experiments allow researchers to measure the flux of tyrosine through the pathway and to assess how various substances or genetic modifications affect the quantity and type of melanin produced.

Key Steps in Melanin Biosynthesis Traced by L-Tyrosine
StepPrecursorEnzymeProductPathway Branch
1L-TyrosineTyrosinaseL-DOPACommon Pathway
2L-DOPATyrosinaseDopaquinoneBranch Point
3aDopaquinone(Spontaneous/Enzymatic)Dopachrome -> IndolesEumelanin
3bDopaquinone + Cysteine(Spontaneous)CysteinyldopaPheomelanin

These non-clinical studies are fundamental to understanding the biochemistry of pigmentation and the pathophysiology of pigmentation disorders. The ability to trace the carbon backbone of L-Tyrosine provides definitive evidence of its role as the foundational block for these complex biopolymers.

Investigation of Secondary Metabolite Production Involving L-Tyrosine in Specific Organisms (e.g., plants, microorganisms)

L-Tyrosine is a crucial starting point for a vast array of secondary metabolites in plants and microorganisms. mdpi.commdpi.com These compounds are not essential for primary growth but play significant roles in defense, signaling, and adaptation. The use of L-TYROSINE-UL-¹⁴C has been a cornerstone technique for mapping the biosynthetic routes to these diverse molecules. ucl.ac.ukresearchgate.net

In Plants:

Plants synthesize numerous L-Tyrosine-derived compounds, including alkaloids and phenylpropanoids. mdpi.com Radioisotope feeding experiments are a classic method to confirm biosynthetic pathways. In this technique, L-TYROSINE-UL-¹⁴C is supplied to the plant or plant tissue culture, and after a period of metabolism, the plant's chemical constituents are extracted and analyzed for radioactivity. If a specific secondary metabolite is found to be radioactive, it provides strong evidence that it was synthesized from the supplied L-Tyrosine.

A notable example is the elucidation of the biosynthetic pathway of benzylisoquinoline alkaloids, such as morphine and noscapine (B1679977), in the opium poppy (Papaver somniferum). Early feeding experiments using 2-¹⁴C-(±)-tyrosine demonstrated its incorporation into the noscapine molecule, confirming that two tyrosine molecules are precursors to the alkaloid's core structure. ucl.ac.uk Similarly, studies in tobacco (Nicotiana tabacum) callus cultures using L-tyrosine-UL-¹⁴C have helped to understand the metabolic fate of tyrosine during organ formation and its diversion into phenylpropanoid metabolism. researchgate.net

Examples of Plant Secondary Metabolites Traced with Labeled L-Tyrosine
OrganismLabeled Precursor UsedSecondary Metabolite ClassSpecific Compound(s) StudiedKey Finding
Papaver somniferum (Opium Poppy)2-¹⁴C-(±)-tyrosineBenzylisoquinoline AlkaloidsNoscapineConfirmed L-Tyrosine as a key precursor for the alkaloid skeleton. ucl.ac.uk
Nicotiana tabacum (Tobacco)L-tyrosine-UL-¹⁴CPhenylpropanoidsp-CoumarateDemonstrated increased tyrosine ammonia (B1221849) lyase activity and diversion of tyrosine into phenylpropanoid pathway during shoot formation. researchgate.net
Sorghum bicolor (Sorghum)ring-[¹³C₆]-labeled L-tyrosinePhenylpropanoids, FlavonoidsVarious hydroxycinnamate esters and flavonoid glycosidesIdentified hundreds of Tyr-derived metabolites and showed differential contribution of tyrosine vs. phenylalanine to downstream products. frontiersin.org

In Microorganisms:

Microorganisms also produce a variety of secondary metabolites derived from L-Tyrosine. Tracer studies are equally valuable in this context. For example, the biosynthesis of certain antibiotics and other bioactive compounds by microbial cultures can be investigated using L-TYROSINE-UL-¹⁴C. While direct studies on microbial cultures are common, innovative models have also been employed. A study using [¹⁴C(U)]-L-tyrosine in a pig model demonstrated that metabolites produced by gut microbiota from the fermentation of tyrosine can be absorbed and detected systemically. nih.gov This highlights the metabolic potential of the gut microbiome to transform amino acids into various compounds.

In engineered microorganisms, such as Escherichia coli, designed to produce plant alkaloids, L-Tyrosine serves as the initial substrate for complex synthetic pathways. nih.gov While these studies often focus on the final product yield, the principles of tracer analysis are fundamental to verifying that the engineered pathway is functioning as intended, ensuring that the supplied L-Tyrosine is indeed being converted into the desired secondary metabolite.

The insights gained from using L-TYROSINE-UL-¹⁴C are critical for metabolic engineering efforts. By understanding the natural flow of carbon from tyrosine into these valuable compounds, scientists can better devise strategies to enhance their production in microbial or plant-based systems.

L Tyrosine Ul ¹⁴c in Studies of Amino Acid Transport and Cellular Uptake

Characterization of Tyrosine Transporters in Isolated Cell Systems

Human fibroblast cells have proven to be an effective model for studying amino acid transport, offering a controlled environment to dissect the functionality of tyrosine transporters. nih.gov In such systems, L-TYROSINE-UL-¹⁴C is instrumental in elucidating the roles of different transporter isoforms. nih.govdiva-portal.org

The uptake of L-TYROSINE-UL-¹⁴C into cells can be measured to determine the kinetic parameters of transport systems. For instance, studies in rat brain cerebral cortex slices have demonstrated that the uptake of radioactive L-tyrosine follows saturation kinetics. nih.govnih.gov This allows for the calculation of the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are crucial indicators of transporter affinity and capacity.

In one study, the apparent Km for L-tyrosine uptake was determined to be 1.64 mM, with a Vmax of 0.98 µmol/min per ml of tissue water. nih.govnih.gov Another investigation using Xenopus laevis oocytes expressing the human L-type amino acid transporter 1 (hLAT1) reported a Km value of 29.0 ± 5.1 µM for L-tyrosine. kanazawa-u.ac.jp These kinetic analyses, made possible by tracking L-TYROSINE-UL-¹⁴C, are fundamental to understanding how different transporters recognize and transport their substrates.

Interactive Data Table: Kinetic Parameters of L-Tyrosine Uptake

Cell System Transporter Km (µM) Vmax Reference
Rat brain cerebral cortex slices - 1640 0.98 µmol/min/ml nih.govnih.gov
Xenopus laevis oocytes hLAT1 29.0 ± 5.1 - kanazawa-u.ac.jp

Inhibition studies using L-TYROSINE-UL-¹⁴C are pivotal in dissecting the specificity and contribution of different transport systems. By introducing various unlabeled amino acids and inhibitors, researchers can observe the competitive or non-competitive effects on the uptake of radiolabeled tyrosine.

For example, in human fibroblast cells, it was demonstrated that the L-type amino acid transporter 1 (LAT1) is responsible for approximately 90% of the total tyrosine uptake. nih.govdiva-portal.org The study also revealed that alanine (B10760859) can inhibit tyrosine transport by up to 60%, indicating competition for the same transport systems, likely the LAT1 and LAT2 isoforms. nih.govdiva-portal.org Similarly, studies in Bacillus subtilis have shown that L-phenylalanine competitively inhibits the uptake of L-[¹⁴C]tyrosine, suggesting they share a common transport system. nih.gov

Furthermore, research on the artificial amino acid 4-iodo-L-meta-tyrosine showed that its uptake into LLC-PK1 cell monolayers was significantly reduced by L-tyrosine, but less so by D-tyrosine, highlighting the stereoselectivity of the transporter. nih.gov These findings underscore the utility of L-TYROSINE-UL-¹⁴C in mapping the complex landscape of amino acid transport.

Interactive Data Table: Inhibition of L-Tyrosine Transport in Human Fibroblasts

Inhibitor Extent of Inhibition of Tyrosine Uptake Implicated Transporters Reference
Alanine Up to 60% LAT1 and LAT2 nih.govdiva-portal.org
LAT1-specific inhibitors ~90% LAT1 nih.govdiva-portal.org

Kinetic Analysis of L-TYROSINE-UL-¹⁴C Uptake

Mechanisms of Amino Acid Exchange and Efflux Mediated by L-Tyrosine

L-TYROSINE-UL-¹⁴C is also employed to study the phenomenon of amino acid exchange, where the uptake of one amino acid is coupled to the efflux of another. The L-type amino acid transporters, such as LAT1, are well-known exchangers. snmjournals.org

Experiments using Xenopus laevis oocytes expressing LAT1 have shown that extracellularly applied L-leucine can stimulate the efflux of preloaded radiolabeled substrates, demonstrating the exchange mechanism. kanazawa-u.ac.jp Similarly, in oocytes expressing the Toxoplasma gondii tyrosine transporter (TgApiAT5-3), preloading with various amino acids, including L-tyrosine, trans-stimulated the uptake of [¹⁴C]Tyr. plos.org Conversely, the addition of unlabelled L-tyrosine to the external medium increased the efflux of preloaded radiolabeled L-tyrosine. plos.org These studies, which rely on tracking the movement of L-TYROSINE-UL-¹⁴C, are essential for understanding how cells maintain amino acid homeostasis.

Intracellular Compartmentalization and Distribution of L-TYROSINE-UL-¹⁴C (Non-Clinical)

Following uptake, L-TYROSINE-UL-¹⁴C can be used to investigate the intracellular fate and distribution of tyrosine in non-clinical models. Metabolic studies in rats with Walker 256 carcinosarcoma using L-[1-¹⁴C]tyrosine have provided insights into its tissue distribution and metabolic pathways. nih.gov

These studies revealed that the highest radioactivity uptake was in the pancreas, followed by the liver, tumor, and brain. nih.gov A significant portion of the radiolabel was incorporated into proteins over time, with the liver showing the highest incorporation rate. nih.gov After 60 minutes, over 80% of the ¹⁴C in tissues was found to be protein-bound. nih.gov The distribution of radioactivity after a 24-hour infusion of L-alanyl-L-[U-¹⁴C]tyrosine in rats was found to be 41% in expired CO2, 13.4% in muscle, 7.7% in urine, 7.1% in liver, and 5.5% in the intestine. nih.gov Such studies are crucial for understanding the metabolic utilization of tyrosine in different tissues.

Interactive Data Table: Distribution of ¹⁴C from L-alanyl-L-[U-¹⁴C]tyrosine in Rats after 24-hour Infusion

Compartment Percentage of Radioactivity Reference
Expired CO2 41% nih.gov
Muscle 13.4% nih.gov
Urine 7.7% nih.gov
Liver 7.1% nih.gov
Intestine 5.5% nih.gov
Kidney 1.4% nih.gov

Metabolic Fate and Catabolism of L Tyrosine Ul ¹⁴c

Pathways of Tyrosine Degradation and Excretion in Model Organisms and Isolated Systems

The primary catabolic pathway for L-tyrosine in mammals, occurring predominantly in the liver, involves its degradation into smaller molecules that can enter central metabolic cycles. nih.gov This pathway ensures the removal of excess tyrosine and allows its carbon skeleton to be used for energy production. The decomposition of L-tyrosine begins with its conversion to para-hydroxyphenylpyruvate. wikipedia.org The pathway proceeds through several intermediates to ultimately yield fumarate (B1241708), an intermediate of the citric acid cycle, and acetoacetate, a ketone body. nih.govwikipedia.org

Studies utilizing L-TYROSINE-UL-¹⁴C in various model systems have provided detailed insights into its metabolic fate:

Mammalian Models (Rats): Research in rats using ¹⁴C-labeled tyrosine has demonstrated that its degradation products are excreted through multiple routes. Following administration of L-[¹⁴C₁]tyrosine, radiolabeled intermediates including oxalate, glycolate, glyoxylate, glycolaldehyde, glycine, and serine have been recovered from urine. nih.gov This suggests that beyond the primary energy-yielding pathway, tyrosine carbons can be shunted into other metabolic routes, such as the formation of oxalate. nih.gov Experiments involving the collection of expired air, urine, and feces after administering L-tyrosine-1-¹⁴C confirmed that the amino acid is oxidized and its byproducts are eliminated systemically. oup.com A 2023 study using a pig model traced ¹⁴C from gut microbial fermentation of ¹⁴C-tyrosine, identifying radioactivity in the brain, demonstrating that metabolites produced in the gut can have systemic distribution. nih.gov

Bacterial Systems: The catabolism of tyrosine is not limited to mammals. Certain gram-positive bacteria, such as strains of Micrococcus and Bacillus, utilize a distinct pathway involving 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) as the substrate for the cleavage of the aromatic ring. nih.gov Cell extracts from these bacteria can degrade L-tyrosine into succinate (B1194679) and pyruvate. nih.gov

Plant Systems: In plants, the degradation of tyrosine follows a pathway similar to that in mammals, proceeding through 4-hydroxyphenylpyruvate and homogentisate (B1232598). frontiersin.org Studies in leaf disks of various angiosperms showed that L-tyrosine-UL-¹⁴C could be converted into radioactive sugars and organic acids, indicating that tyrosine is a glucogenic amino acid in higher plants and that its ring structure is cleaved for this purpose. globalauthorid.com

The following table summarizes the biodistribution of radioactivity in a pig model following the administration of ¹⁴C-tyrosine, highlighting the excretion pathways.

SampleMean Radioactivity (% of Administered Dose)
Urine (Day 1)1.5%
Feces (Day 1)4.8%
Urine (Day 2)0.1%
Feces (Day 2)2.1%
Urine (Final Day)0.0%
Feces (Final Day)0.1%

Data adapted from a 2023 study on the metabolic fate of ¹⁴C-tyrosine in a pig model. nih.gov

Role of Key Enzymes in ¹⁴C-Labeled Tyrosine Catabolism

The degradation of tyrosine is a precisely regulated enzymatic cascade. The use of ¹⁴C-labeled tyrosine has been pivotal in confirming the function and regulatory significance of these enzymes.

Tyrosine Aminotransferase (TAT): This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the first and rate-limiting step in tyrosine catabolism: the transfer of tyrosine's amino group to α-ketoglutarate, yielding 4-hydroxyphenylpyruvate. wikipedia.org Studies using [U-¹⁴C]tyrosine in rats have unequivocally established that TAT activity is the primary regulator of tyrosine metabolism in vivo. nih.gov The research demonstrated a direct proportionality between liver TAT activity and the amount of radioactivity recovered as expired ¹⁴CO₂ and incorporated into lipids. nih.gov This indicates that the rate at which TAT processes tyrosine directly controls the flux of its carbon skeleton into oxidative and lipogenic pathways. nih.gov

Homogentisate 1,2-Dioxygenase (HGD): This non-heme iron(II)-dependent enzyme is responsible for a critical step in the pathway: the oxidative cleavage of the aromatic ring of homogentisate to form 4-maleylacetoacetate (B1238811). wikipedia.orguniprot.org This reaction is essential for breaking down the stable benzene (B151609) ring structure, allowing its carbons to be further metabolized. wikipedia.org The HGD gene provides the instructions for making this enzyme, which is primarily active in the liver and kidneys. medlineplus.govmedlineplus.gov A deficiency in HGD leads to the accumulation of homogentisic acid, a condition known as alkaptonuria. ontosight.ai While direct studies linking HGD activity to ¹⁴CO₂ from L-TYROSINE-UL-¹⁴C are less common, its indispensable role in the pathway means it is a critical downstream controller of the intermediates generated from the radiolabeled precursor.

The following table outlines the key enzymes and their specific roles in the catabolism of L-tyrosine.

EnzymeEC NumberFunction in Tyrosine CatabolismSignificance confirmed by ¹⁴C studies
Tyrosine Aminotransferase (TAT)2.6.1.5Catalyzes the first and rate-limiting step: Tyrosine → 4-hydroxyphenylpyruvate. wikipedia.orgYes. The rate of ¹⁴CO₂ expiration from [U-¹⁴C]tyrosine is proportional to TAT activity. nih.gov
4-hydroxyphenylpyruvate dioxygenase1.13.11.27Converts 4-hydroxyphenylpyruvate to homogentisate. ontosight.aiImplicitly, as it produces the substrate for the next key step.
Homogentisate 1,2-Dioxygenase (HGD)1.13.11.5Catalyzes the aromatic ring cleavage: Homogentisate → 4-maleylacetoacetate. wikipedia.orgmedlineplus.govImplicitly, as it is essential for the complete degradation leading to ¹⁴CO₂.
Maleylacetoacetate isomerase5.2.1.2Isomerizes 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.org-
Fumarylacetoacetate hydrolase3.7.1.2Cleaves 4-fumarylacetoacetate into fumarate and acetoacetate. wikipedia.org-

Identification of Catabolic Intermediates and End Products Using ¹⁴C Tracers

The uniform labeling of L-TYROSINE-UL-¹⁴C allows for the comprehensive tracking of its carbon atoms, leading to the definitive identification of downstream metabolites.

The catabolic pathway proceeds through a series of well-defined intermediates. After the initial conversion of tyrosine to p-hydroxyphenylpyruvic acid , the pathway continues to homogentisic acid . nih.gov The crucial ring-opening step catalyzed by HGD yields maleylacetoacetic acid , which is then isomerized to fumarylacetoacetic acid . nih.govwikipedia.org The final enzymatic step cleaves this molecule into two end products: fumarate and acetoacetate . wikipedia.org

The use of ¹⁴C tracers has been essential in verifying these steps and quantifying the metabolic flux. The ultimate fate of the radiolabeled carbon atoms is often oxidation to carbon dioxide.

¹⁴CO₂ Expiration: The measurement of expired ¹⁴CO₂ is a powerful method for assessing the in vivo oxidation of ¹⁴C-labeled substrates. Studies in rats demonstrated that after injection of [U-¹⁴C]tyrosine, a significant portion of the radioactivity is recovered in expired ¹⁴CO₂. nih.gov This provides a direct measure of the extent to which the tyrosine carbon skeleton is being completely catabolized for energy via the citric acid cycle. nih.govnih.gov The rate of ¹⁴CO₂ production has been shown to be highly dependent on dietary protein levels and the activity of enzymes like tyrosine aminotransferase, reinforcing the link between enzymatic control and complete substrate oxidation. oup.comnih.gov The carboxyl carbon of tyrosine is released as CO₂ almost immediately during degradation, whereas carbons from the phenyl ring have a slower rate of recovery as CO₂. nih.gov

Urinary Metabolites: As mentioned previously, tracer studies with L-[¹⁴C₁]tyrosine in rats led to the identification of several ¹⁴C-labeled compounds in the urine, indicating that not all tyrosine is fully oxidized. nih.gov

The table below lists the key intermediates and end products identified through the use of ¹⁴C-labeled tyrosine tracers.

CompoundTypeMethod of Detection/Significance
p-Hydroxyphenylpyruvic acidIntermediateFirst product in the catabolic pathway, formed by TAT. nih.gov
Homogentisic acidIntermediateSubstrate for the ring-cleavage enzyme HGD. wikipedia.org
Maleylacetoacetic acidIntermediateProduct of homogentisate ring cleavage. nih.gov
Fumarylacetoacetic acidIntermediateIsomer of maleylacetoacetic acid. nih.gov
FumarateEnd ProductEnters the citric acid cycle for energy production. wikipedia.org
AcetoacetateEnd ProductA ketone body, can be converted to acetyl-CoA for energy. wikipedia.org
¹⁴CO₂End Product (Oxidation)Measured in expired air, indicates complete oxidation of the ¹⁴C-tyrosine backbone. oup.comnih.gov
[¹⁴C]OxalateExcretory ProductIdentified in urine of rats injected with [¹⁴C₁]tyrosine. nih.gov
[¹⁴C]GlycolateExcretory ProductIdentified in urine of rats injected with [¹⁴C₁]tyrosine. nih.gov

Enzymatic Studies and Reaction Mechanisms Utilizing L Tyrosine Ul ¹⁴c

Substrate Specificity and Kinetic Studies of Tyrosine-Metabolizing Enzymes

The use of L-TYROSINE-UL-¹⁴C is fundamental in determining the substrate specificity and kinetic parameters of enzymes that metabolize tyrosine. The uniform labeling of the molecule ensures that any resulting radiolabeled product can be detected and quantified, offering a direct measure of enzyme activity.

Radiochemical assays employing L-TYROSINE-UL-¹⁴C are particularly advantageous due to their high sensitivity, allowing for the detection of low enzyme activities and the use of small amounts of enzyme and substrate. These assays are more sensitive than traditional methods like ¹⁴CO₂ trapping when uniformly labeled substrates are used researchgate.net.

Tyrosine Decarboxylase: The activity of tyrosine decarboxylase, which converts L-tyrosine to tyramine (B21549) and carbon dioxide, can be effectively measured using L-TYROSINE-UL-¹⁴C worthington-biochem.comworthington-biochem.com. In a typical assay, the reaction is allowed to proceed for a set time before being stopped. The radiolabeled tyramine product is then separated from the unreacted L-TYROSINE-UL-¹⁴C substrate, often using techniques like ion-exchange chromatography researchgate.net. The radioactivity of the isolated product is then quantified by liquid scintillation counting, providing a direct measure of the rate of reaction. This method has been used to determine key kinetic parameters for tyrosine decarboxylase from various sources, such as Streptococcus faecalis and Lactobacillus brevis researchgate.netuniprot.org.

Tyrosine Hydroxylase: As the rate-limiting enzyme in the biosynthesis of catecholamines, tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) nih.govwikidoc.orgexamine.com. Kinetic studies of this crucial enzyme are facilitated by assays using L-TYROSINE-UL-¹⁴C. The enzymatic reaction results in the formation of radiolabeled L-DOPA, which can be separated from the substrate by methods like high-performance liquid chromatography (HPLC) and subsequently quantified nih.gov. This allows for the determination of Michaelis-Menten constants (Km) and maximal velocities (Vmax), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Tyrosinase: This enzyme exhibits both monophenolase and diphenolase activity, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) uts.edu.au. The monophenolase activity can be assayed using L-TYROSINE-UL-¹⁴C. Kinetic analyses of tyrosinase are crucial for understanding its role in melanin (B1238610) biosynthesis and for the development of inhibitors for conditions related to hyperpigmentation uts.edu.au.

Tyrosine Ammonia-Lyase: This enzyme catalyzes the non-oxidative deamination of L-tyrosine to form p-coumarate and ammonia (B1221849). Studies utilizing L-TYROSINE-UL-¹⁴C have been instrumental in distinguishing the activity of tyrosine ammonia-lyase from the closely related phenylalanine ammonia-lyase and in investigating its regulation during different physiological conditions in plants researchgate.net.

The following table summarizes representative kinetic data obtained for various tyrosine-metabolizing enzymes, often determined using radiolabeled assays.

EnzymeOrganism/SourceSubstrateK_m (mM)V_max or k_catReference
Tyrosine DecarboxylaseLactobacillus brevisL-Tyrosine0.59147.1 µmol min⁻¹ mg⁻¹ nih.gov
Tyrosine DecarboxylaseEnterococcus faecalisL-Tyrosine-k_cat = 63.6 s⁻¹ uniprot.org
Tyrosinase (monophenolase)MushroomL-Tyrosine0.061 ± 0.009- creative-enzymes.com
Tyrosinase (diphenolase)Human MelanomaL-DOPA0.5- nih.gov
Tyrosyl-tRNA SynthetaseBacillus stearothermophilusD-Tyrosine0.058 ± 0.004- nih.gov

Note: The specific activity and kinetic parameters can vary depending on the assay conditions and the purity of the enzyme preparation.

Investigating Allosteric Regulation and Enzyme Modulation with L-TYROSINE-UL-¹⁴C

Allosteric regulation is a critical mechanism for controlling the activity of many enzymes, where the binding of a modulator at a site distinct from the active site alters the enzyme's catalytic properties nih.gov. L-TYROSINE-UL-¹⁴C is a key reagent in the kinetic assays used to investigate these regulatory mechanisms in tyrosine-metabolizing enzymes.

Tyrosine Hydroxylase: The activity of tyrosine hydroxylase is intricately regulated by multiple mechanisms, including feedback inhibition by catecholamine products and phosphorylation nih.govnih.gov. Catecholamines, such as dopamine (B1211576), act as allosteric inhibitors by competing with the binding of the cofactor tetrahydrobiopterin (B1682763) nih.govuib.no.

Kinetic studies using L-TYROSINE-UL-¹⁴C are essential to quantify the effects of these allosteric modulators. By measuring the rate of L-DOPA formation in the presence and absence of potential inhibitors or activators, researchers can determine the nature of the modulation. For instance, an allosteric inhibitor will decrease the reaction velocity, and detailed kinetic analysis can reveal whether it affects the enzyme's K_m for tyrosine, its V_max, or both nih.gov. Such studies have shown that phosphorylation of serine residues in the regulatory domain of tyrosine hydroxylase can relieve the feedback inhibition by catecholamines, thereby increasing enzyme activity wikidoc.org. The use of L-TYROSINE-UL-¹⁴C allows for precise measurement of these changes in activity, providing quantitative data on the effects of phosphorylation and other allosteric events.

While L-TYROSINE-UL-¹⁴C itself does not typically bind to the allosteric site, its role as the substrate in activity assays is indispensable for characterizing the functional consequences of allosteric modulation. These assays can be used to screen for novel allosteric drugs that target tyrosine hydroxylase for therapeutic purposes.

Other Tyrosine-Metabolizing Enzymes: The principles of using L-TYROSINE-UL-¹⁴C-based assays to study enzyme modulation extend to other allosterically regulated enzymes. For example, some tyrosinase inhibitors have been shown to bind to allosteric sites on the enzyme researchgate.net. Kinetic studies with L-TYROSINE-UL-¹⁴C can help to elucidate the mechanism of these inhibitors, distinguishing between competitive, non-competitive, and mixed-type inhibition, which in turn provides clues about their binding sites and regulatory effects researchgate.net.

Mechanistic Insights into Enzymatic Decarboxylation and Hydroxylation Reactions Involving L-Tyrosine-UL-¹⁴C

The use of uniformly ¹⁴C-labeled L-tyrosine provides a powerful method for tracing the path of the carbon atoms through a reaction, offering fundamental insights into the mechanisms of enzymatic decarboxylation and hydroxylation.

Enzymatic Decarboxylation: The decarboxylation of L-tyrosine is catalyzed by tyrosine decarboxylase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme creative-enzymes.com. The reaction involves the removal of the carboxyl group from L-tyrosine to produce tyramine and CO₂ worthington-biochem.comuniprot.org.

L-TYROSINE-UL-¹⁴C has been instrumental in studying this mechanism. A classic experimental approach involves incubating the enzyme with the radiolabeled substrate and trapping the evolved ¹⁴CO₂. The amount of radioactivity in the trapped CO₂ provides a direct measure of the decarboxylation reaction rate nih.gov. This method confirms that the carboxyl group of tyrosine is the source of the released CO₂.

Furthermore, by analyzing the radiolabeled product, tyramine, researchers can confirm that the remaining carbon skeleton of the tyrosine molecule is conserved during the reaction. These types of tracer experiments are fundamental to confirming the proposed reaction mechanism, which involves the formation of a Schiff base between the amino acid and the PLP cofactor, followed by decarboxylation and subsequent protonation to release the tyramine product creative-enzymes.com.

Enzymatic Hydroxylation: The hydroxylation of L-tyrosine to L-DOPA is a key reaction catalyzed by enzymes like tyrosine hydroxylase and tyrosinase wikidoc.orgplos.org. This reaction involves the insertion of a hydroxyl group onto the aromatic ring of tyrosine.

In the case of tyrosinase, a copper-containing enzyme, the use of L-TYROSINE-UL-¹⁴C helps to dissect the two distinct catalytic activities: the hydroxylation of monophenols (like tyrosine) and the oxidation of diphenols (like L-DOPA) plos.org. By tracking the conversion of radiolabeled tyrosine to L-DOPA and subsequent products, researchers can investigate how the enzyme's different redox states participate in each step of the reaction.

Applications in Non Human Biological Models

Plant Biochemistry: Incorporation of L-TYROSINE-UL-¹⁴C into Plant Phenolics and Alkaloids

L-tyrosine is a pivotal aromatic amino acid synthesized in plants via the shikimate pathway. nih.gov It serves as a primary precursor for a vast array of specialized metabolites, including phenolic compounds and alkaloids, which are crucial for plant defense, structure, and signaling. rsc.org The use of L-TYROSINE-UL-¹⁴C has been instrumental in tracing the biosynthetic routes leading to these diverse natural products.

Tracer studies utilizing L-TYROSINE-UL-¹⁴C have definitively established its role as a precursor to numerous plant-derived compounds. In species like Papaver somniferum (opium poppy), L-tyrosine is the foundational molecule for the entire class of benzylisoquinoline alkaloids (BIAs), which includes medicinally important compounds like morphine and codeine. royalsocietypublishing.org The biosynthetic pathway begins with the conversion of L-tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which then condense to form the central intermediate, (S)-norcoclaurine. royalsocietypublishing.org

Similarly, L-tyrosine is a precursor to phenylpropanoids, although L-phenylalanine is more common in most plants. rsc.orgresearchgate.net In certain monocots, L-tyrosine can be directly deaminated by tyrosine ammonia (B1221849) lyase (TAL) to form p-coumaric acid, a gateway to other hydroxycinnamic acids and their derivatives. rsc.orgscielo.br Feeding experiments with L-[UL-¹⁴C]-tyrosine in tobacco (Nicotiana tabacum) callus cultures have demonstrated its incorporation into metabolites during shoot formation, highlighting the activity of tyrosine ammonia lyase under specific developmental conditions. researchgate.net

In studies on Piper species, L-[UL-¹⁴C]-phenylalanine was shown to be incorporated into various piperamides. researchgate.netscielo.br While L-tyrosine was also tested as a precursor, no direct conversion to p-coumaric acid was observed in the studied Piper species, indicating that the phenylpropanoid pathway in these plants proceeds primarily through L-phenylalanine. scielo.br This demonstrates the utility of radiolabeling in differentiating between parallel biosynthetic pathways.

Table 1: Incorporation of L-Tyrosine-¹⁴C into Plant Natural Products

Plant Species/SystemPrecursorProduct ClassKey Findings
Papaver somniferum (Opium Poppy)L-TyrosineBenzylisoquinoline Alkaloids (BIAs)L-tyrosine provides the backbone for BIAs like morphine and codeine through intermediates such as dopamine and (S)-reticuline. royalsocietypublishing.orggenome.jp
Nicotiana tabacum (Tobacco)L-[UL-¹⁴C]tyrosinePhenylpropanoidsIncreased activity of tyrosine ammonia lyase and incorporation of the radiolabel was observed during shoot-forming conditions in callus cultures. researchgate.net
Piper tuberculatumL-[UL-¹⁴C]-phenylalaninePiperamidesL-phenylalanine, not L-tyrosine, was the primary precursor for the phenylpropanoid moiety of piperamides like piperine (B192125) in this species. researchgate.netscielo.br

Microbial Metabolism: Study of Tyrosine Utilization and Degradation in Bacteria and Fungi

Microorganisms exhibit diverse metabolic capabilities, including the ability to utilize and degrade aromatic amino acids like L-tyrosine. L-TYROSINE-UL-¹⁴C is a valuable tool for investigating these microbial metabolic pathways, which are significant in both ecological and biotechnological contexts.

Bacteria and fungi can catabolize L-tyrosine through various routes. In engineered Escherichia coli and other microbial systems, L-tyrosine is used as a precursor for the biotechnological production of valuable compounds such as p-coumaric acid, resveratrol, and levodopa. nih.gov Fungal strains, in particular, have shown high efficiency in converting L-tyrosine into melanin (B1238610). nih.gov

Studies on gut microbiota have revealed the importance of L-tyrosine metabolism in host-microbe interactions. Research using a mouse model demonstrated that a community of bacteria with an enhanced capacity to metabolize L-tyrosine led to increased systemic concentrations of the metabolite p-cresol (B1678582) sulfate (B86663) (PCS). up.edu.mxnih.gov This microbial-derived metabolite was found to protect the host against allergic airway inflammation, illustrating a direct link between microbial tyrosine metabolism in the gut and a systemic effect on the host's immune response. up.edu.mxnih.gov In a pig model, the administration of ¹⁴C-radiolabeled tyrosine confirmed that metabolites from gut microbial fermentation could be absorbed and become bioavailable to the brain, suggesting that microbial tyrosine metabolism can influence neurological processes. researchgate.netfrontiersin.org

Table 2: Research on Microbial Metabolism of L-Tyrosine

Organism/SystemLabeled CompoundFocus of StudyKey Findings
Mouse Gut MicrobiotaL-TyrosineHost-Microbe InteractionEnhanced microbial metabolism of L-tyrosine increased systemic p-cresol sulfate (PCS), which protected against allergic airway inflammation. up.edu.mxnih.gov
Pig Model Gut Microbiota¹⁴C-TyrosineMetabolite BiodistributionRadioactivity from ¹⁴C-tyrosine was detected in the brain, indicating that metabolites from gut microbial fermentation are bioavailable and can cross the blood-brain barrier. researchgate.netfrontiersin.org
Escherichia coli / Saccharomyces cerevisiaeL-TyrosineBioproductionEngineered microbes can convert L-tyrosine into valuable derivatives like p-coumaric acid and other aromatic compounds. nih.gov
Various Fungal StrainsL-TyrosineMelanin ProductionFungi, such as honey fungus, can efficiently produce high titers of melanin using L-tyrosine as a precursor. nih.gov

Insect and Animal Physiology (Non-Clinical): Tyrosine Metabolism in Specific Processes (e.g., cuticle formation)

In insects, L-tyrosine is a fundamental precursor for the biochemical processes of sclerotization (hardening) and melanization (darkening) of the cuticle. researchgate.net The insect cuticle, a protective exoskeleton, undergoes these processes after each molt to become a rigid and pigmented structure. The use of radiolabeled tyrosine, including L-TYROSINE-UL-¹⁴C, has been essential for tracking the metabolic fate of tyrosine during these critical physiological events.

Studies in various insects, including the fleshfly Sarcophaga bullata and the tobacco hornworm Manduca sexta, have shown that [¹⁴C]tyrosine is actively incorporated into the cuticle during tanning. pnas.org The metabolic pathway involves the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA), which is then decarboxylated to dopamine. researchgate.netnih.gov These catecholamines, particularly N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD), are then oxidized to quinones, which cross-link with cuticular proteins to achieve sclerotization. researchgate.netusda.gov Tracer experiments in Manduca sexta using tyrosine-¹⁴C helped identify stored forms of these precursors in the hemolymph, such as β-glucosides of NADA and NBAD, which are mobilized during pupal cuticle tanning. usda.gov

In broader non-clinical animal physiology, radiolabeled tyrosine has been used to study biodistribution and metabolism. For instance, a study in a pig model using ¹⁴C-tyrosine demonstrated that after administration, radioactivity was detected in various organs, including the liver, pancreas, and brain. frontiersin.org This indicates that tyrosine and its metabolites are widely distributed and can participate in metabolic processes far from their point of absorption. researchgate.netfrontiersin.org

Table 3: Use of L-Tyrosine-¹⁴C in Non-Clinical Insect and Animal Models

Model OrganismLabeled CompoundProcess StudiedKey Findings
Sarcophaga bullata (Fleshfly)[U-¹⁴C]tyrosinePuparium TanningInjection of cAMP accelerated the incorporation of radiolabeled tyrosine into the cuticle, indicating its role in the tanning process. pnas.org
Manduca sexta (Tobacco Hornworm)tyrosine-U-¹⁴CCuticle SclerotizationIdentified catecholamine glucosides (e.g., NBAD-glucoside) in the hemolymph as storage precursors for cuticle tanning agents, which are derived from tyrosine. usda.gov
Tribolium castaneum (Red Flour Beetle)Not specifiedCuticle Sclerotization & PigmentationDemonstrated that tyrosine hydroxylase is required for converting tyrosine to DOPA for both sclerotization and pigmentation. nih.gov
Pig Model¹⁴C-TyrosineBiodistribution of Gut MetabolitesRadioactivity was detected in the brain, showing that tyrosine metabolites produced by gut microbiota can be systemically absorbed and cross the blood-brain barrier. researchgate.netfrontiersin.org

Advancements and Future Directions in L Tyrosine Ul ¹⁴c Research

Integration with Omics Technologies for Systems-Level Metabolic Flux Analysis

The integration of L-TYROSINE-UL-¹⁴C with "omics" technologies, such as metabolomics and proteomics, is a significant leap forward for systems-level metabolic flux analysis. core.ac.uknih.gov This approach allows researchers to move beyond static measurements and observe the dynamic movement of molecules through metabolic networks. nih.gov Metabolic flux analysis is a powerful methodology for calculating intracellular reaction rates, providing a comprehensive view of a cell's metabolic state. nih.gov

By introducing L-TYROSINE-UL-¹⁴C as a tracer, scientists can follow the carbon backbone of tyrosine as it is incorporated into proteins or transformed into various metabolites. nih.gov This provides direct, quantitative data on the rates of specific pathways. When combined with proteomics, which identifies and quantifies the proteins present, and metabolomics, which profiles a wide array of metabolites, a more complete picture of cellular regulation emerges. nih.gov For instance, an integrated analysis of metabolomics and proteomics in sepsis has revealed significant dysregulation of amino acid metabolism, including pathways involving phenylalanine, tyrosine, and tryptophan. nih.gov

A notable application demonstrating the power of this integrated approach involved a pig model study where ¹⁴C-labeled L-tyrosine was administered to trace the biodistribution of gut microbial metabolites. nih.gov This research successfully demonstrated that radioactivity from the labeled tyrosine could be detected in the brain, confirming that metabolites produced by gut microbiota from dietary tyrosine can cross the blood-brain barrier. nih.gov This type of study, which connects dietary inputs to systemic and organ-specific metabolic outcomes, exemplifies the potential of using L-TYROSINE-UL-¹⁴C in systems-level metabolic investigations.

Table 1: Key Findings from an Integrated Omics and L-TYROSINE-UL-¹⁴C Tracer Study

Parameter Finding Implication for Systems-Level Analysis Source
Tracer L-TYROSINE-UL-¹⁴C Enables tracking of carbon atoms from tyrosine through metabolic pathways. nih.gov
Model System Pig Model Provides a physiologically relevant system for studying diet-microbiota-host interactions. nih.gov
Key Measurement Radioactivity in Brain Tissue Confirmed that microbial metabolites of tyrosine cross the blood-brain barrier. nih.gov

Development of Advanced ¹⁴C Detection and Imaging Techniques (Non-Clinical)

Advancements in the detection and imaging of carbon-14 (B1195169) are enhancing the utility of L-TYROSINE-UL-¹⁴C in non-clinical research. Traditional methods like quantitative whole-body autoradiography (QWBA) have been refined, and novel optical imaging techniques are emerging. plos.org

QWBA remains a cornerstone for studying the tissue distribution of radiolabeled compounds. pharmaron.comwuxiapptec.com It provides high-resolution images of the entire body, allowing for a comprehensive assessment of where a compound and its metabolites accumulate. plos.org Recent developments include digital autoradiography, which offers faster imaging times compared to traditional film-based methods. pharmaron.com These techniques are crucial for determining tissue kinetics and for human dosimetry estimates based on animal data. plos.org

A groundbreaking development is the application of Čerenkov Luminescence Imaging (CLI) for detecting radionuclides, including ¹⁴C. oncotarget.com CLI is an optical imaging modality that detects the faint light (Čerenkov radiation) emitted when charged particles from a decaying radionuclide travel through a dielectric medium (like tissue) faster than the speed of light in that medium. This allows for non-invasive, real-time optical imaging of radiotracers without the need for an external light source. oncotarget.com For non-clinical applications, CLI offers a high-throughput, lower-cost alternative to traditional nuclear imaging techniques like PET for screening new radiotracers and drugs. frontiersin.org The potential to use CLI for imaging ¹⁴C-labeled compounds like L-TYROSINE-UL-¹⁴C opens up new avenues for dynamic, non-invasive studies of amino acid metabolism in small animal models.

Table 2: Comparison of Advanced ¹⁴C Detection Techniques

Technique Principle Resolution Key Advantage (Non-Clinical) Source
Quantitative Whole-Body Autoradiography (QWBA) Detection of radioactivity in whole-body tissue slices using phosphor imaging plates. High (<0.2 mm) Provides comprehensive, quantitative tissue distribution data. plos.orgiaea.org
Digital Autoradiography Real-time digital detection of radioactivity. High Rapid imaging compared to traditional film methods. pharmaron.com

Potential for L-TYROSINE-UL-¹⁴C in Mechanistic Toxicology Studies (Non-Clinical)

L-TYROSINE-UL-¹⁴C is a valuable tool for non-clinical mechanistic toxicology studies, particularly for investigating toxicities related to abnormal amino acid metabolism. The use of radiolabeled compounds is a primary method for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance, which are critical components of a toxicological profile. pharmaron.com

One area of significant potential is in studying tyrosinemia, a metabolic disorder caused by the inability to effectively catabolize tyrosine. publications.gc.ca Inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) leads to elevated plasma tyrosine levels, which can cause ocular and other toxicities in non-clinical models. publications.gc.ca By using L-TYROSINE-UL-¹⁴C, researchers can quantitatively trace the metabolic fate of tyrosine in models of HPPD inhibition, clarifying how and where tyrosine and its metabolites accumulate and contribute to tissue damage. publications.gc.ca

Furthermore, L-TYROSINE-UL-¹⁴C can be employed to investigate the role of tyrosine in oxidative stress. Under conditions of cellular redox imbalance, tyrosine can be modified to form non-proteinogenic isomers like meta-tyrosine, which is considered a marker of oxidative stress. nih.gov The incorporation of these isomers into proteins can lead to improper conformation and cellular dysfunction. nih.gov Tracer studies with L-TYROSINE-UL-¹⁴C could elucidate the pathways leading to the formation of these toxic isomers and help assess the downstream consequences on protein integrity and cellular health in various toxicological models. pacificbiolabs.com

Table 3: Applications of L-TYROSINE-UL-¹⁴C in Mechanistic Toxicology

Toxicological Context Research Question How L-TYROSINE-UL-¹⁴C is Used Potential Finding Source
Inherited Metabolic Disorders (e.g., Tyrosinemia) What is the flux through alternative metabolic pathways when the primary catabolic route is blocked? Trace the distribution and accumulation of labeled tyrosine and its metabolites in tissues. Quantify the shunting of tyrosine into alternative pathways and its correlation with organ toxicity. publications.gc.ca
Drug-Induced Toxicity Does a test compound inhibit tyrosine metabolism, leading to toxic accumulation? Administer the test compound and trace the metabolic fate of L-TYROSINE-UL-¹⁴C. Determine the specific metabolic step inhibited by the compound and the resulting toxicokinetic profile. pharmaron.compublications.gc.ca

Emerging Applications in Ex Vivo and In Vitro Organ Perfusion Models (Non-Clinical)

Ex vivo and in vitro organ perfusion models represent a critical bridge between simple cell cultures and complex in vivo systems, and they are an emerging platform for detailed studies using L-TYROSINE-UL-¹⁴C. nih.gov These models, which involve maintaining the viability and function of an isolated organ (like the liver or kidney) outside the body, allow for the investigation of organ-specific metabolism and transport under controlled, physiological conditions. researchgate.nettno-pharma.com

The application of radiolabeled compounds in these systems is well-established. For example, studies using isolated perfused rat pancreas have utilized radiolabeled amino acids to characterize the activity of different basolateral transporters. researchgate.net Similarly, normothermic machine perfusion of porcine livers has been used with ¹⁴C-labeled acetate (B1210297) to quantify metabolic processes like de novo lipogenesis. tno-pharma.com

L-TYROSINE-UL-¹⁴C can be readily applied to these models to achieve several research objectives:

Detailed Metabolic Profiling: In a perfused liver, L-TYROSINE-UL-¹⁴C can be used to meticulously map the pathways of tyrosine catabolism, its conversion to neurotransmitter precursors, and its incorporation into newly synthesized proteins, free from the confounding influences of other organs.

Transporter Kinetics: By perfusing organs like the kidney or intestine, the specific transporters involved in tyrosine uptake and efflux can be identified and their kinetics characterized. This is particularly relevant for understanding drug-drug interactions at the transporter level. nih.gov

Disease Modeling: Organs from diseased animal models can be perfused to study how pathologies like liver fibrosis or cancer alter tyrosine metabolism and disposition. tno-pharma.com For instance, the placental disposition and toxicity of tyrosine kinase inhibitors have been studied using an ex vivo perfused human cotyledon model. researchgate.net

These non-clinical models provide a powerful platform for generating detailed pharmacokinetic and pharmacodynamic data, helping to refine our understanding of the role of tyrosine in health and disease in a highly controlled, organ-specific context. nih.gov

Q & A

Basic Research Questions

Q. How should L-TYROSINE-UL-14C be synthesized and purified to ensure isotopic integrity for tracer studies?

  • Methodological Answer :

  • Synthesis : Use enzymatic or chemical incorporation of 14C into the L-tyrosine backbone. For example, carboxyl-labeled 14C-L-tyrosine can be synthesized via carboxylation reactions using 14CO₂ under controlled pH and temperature (e.g., 25°C, pH 7.4) to prevent isotopic scrambling .

  • Purification : Employ thin-layer chromatography (TLC) or reverse-phase HPLC with UV/radiometric detection. Validate purity (>98%) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

  • Storage : Dissolve in 0.1 M HCl (pH 2–3) at -80°C to minimize radiolytic degradation. Monitor specific activity (e.g., 50–60 mCi/mmol) using liquid scintillation counting .

    • Data Table :
ParameterTypical ValueReference
Specific Activity50–60 mCi/mmol
Purity (HPLC)>98%
Storage Stability6 months at -80°C (pH 2–3)

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Extraction : Use acid precipitation (10% trichloroacetic acid) followed by centrifugation to isolate the compound from proteins .
  • Detection : Combine liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) for structural confirmation and liquid scintillation counting (LSC) for quantifying 14C activity. Optimize LC conditions (C18 column, 0.1% formic acid mobile phase) to separate L-tyrosine from metabolites .
  • Validation : Assess recovery rates (>90%) and limit of detection (LOD < 0.1 nM) using spiked matrices .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic flux studies using this compound?

  • Methodological Answer :

  • Source Analysis : Verify isotopic labeling patterns via 13C-NMR or high-resolution MS to distinguish between enzymatic incorporation artifacts and true metabolic pathways .

  • Experimental Controls : Include unlabeled L-tyrosine controls and parallel experiments with 14C-glucose to differentiate cross-talk in central carbon metabolism .

  • Statistical Validation : Apply Fisher’s exact test or ANOVA to assess significance of flux variations. Use software like INCA or OpenFLUX for pathway modeling .

    • Example Workflow :
     (1) Label cells with this compound → (2) Extract metabolites → (3) Analyze via LC-MS/MS + LSC →  
     (4) Model fluxes using isotopomer distributions → (5) Compare with null-hypothesis simulations.  

Q. What strategies optimize the use of this compound in in vivo pharmacokinetic studies with limited sample availability?

  • Methodological Answer :

  • Microsampling : Use capillary blood sampling (10–20 µL) combined with accelerator mass spectrometry (AMS) to enhance sensitivity for 14C detection .
  • Tracer Dilution : Precisely calculate isotopic dilution factors using stable isotope-labeled internal standards (e.g., 13C9-L-tyrosine) to correct for matrix effects .
  • Ethical Design : Minimize animal use via crossover study designs and adhere to ARRIVE guidelines for reproducibility .

Q. How should researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Stability Testing : Incubate the compound at pH 2–9 and temperatures (4–37°C) for 24–72 hours. Monitor degradation via HPLC-UV and radiometric decay via LSC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For example, at pH 7.4 and 37°C, degradation rates may increase by 15% compared to pH 3 .
  • Mitigation : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to buffer solutions .

Methodological Best Practices

  • Literature Synthesis : Use SciFinder or Web of Science to retrieve primary studies on 14C-labeled amino acids, prioritizing journals with rigorous peer review (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) .
  • Reporting Standards : Adopt the STAR Methods framework for detailing synthesis, characterization, and validation steps to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.